

Dimethylquinazolone Biological Activities: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dimethylquinazolone*

CAS No.: *1769-25-1*

Cat. No.: *B190097*

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Executive Summary

The quinazolin-4-one core represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the dimethylated derivatives (e.g., 2,3-dimethylquinazolin-4-one, 3,5-dimethylquinazolin-4-one) have emerged as potent modulators across multiple biological domains, ranging from targeted oncological therapies to broad-spectrum antimicrobial agents[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, summarize the quantitative efficacy, and provide field-proven, self-validating experimental protocols for evaluating the biological activities of **dimethylquinazolone** derivatives.

Structural Biology & Pharmacophore Dynamics

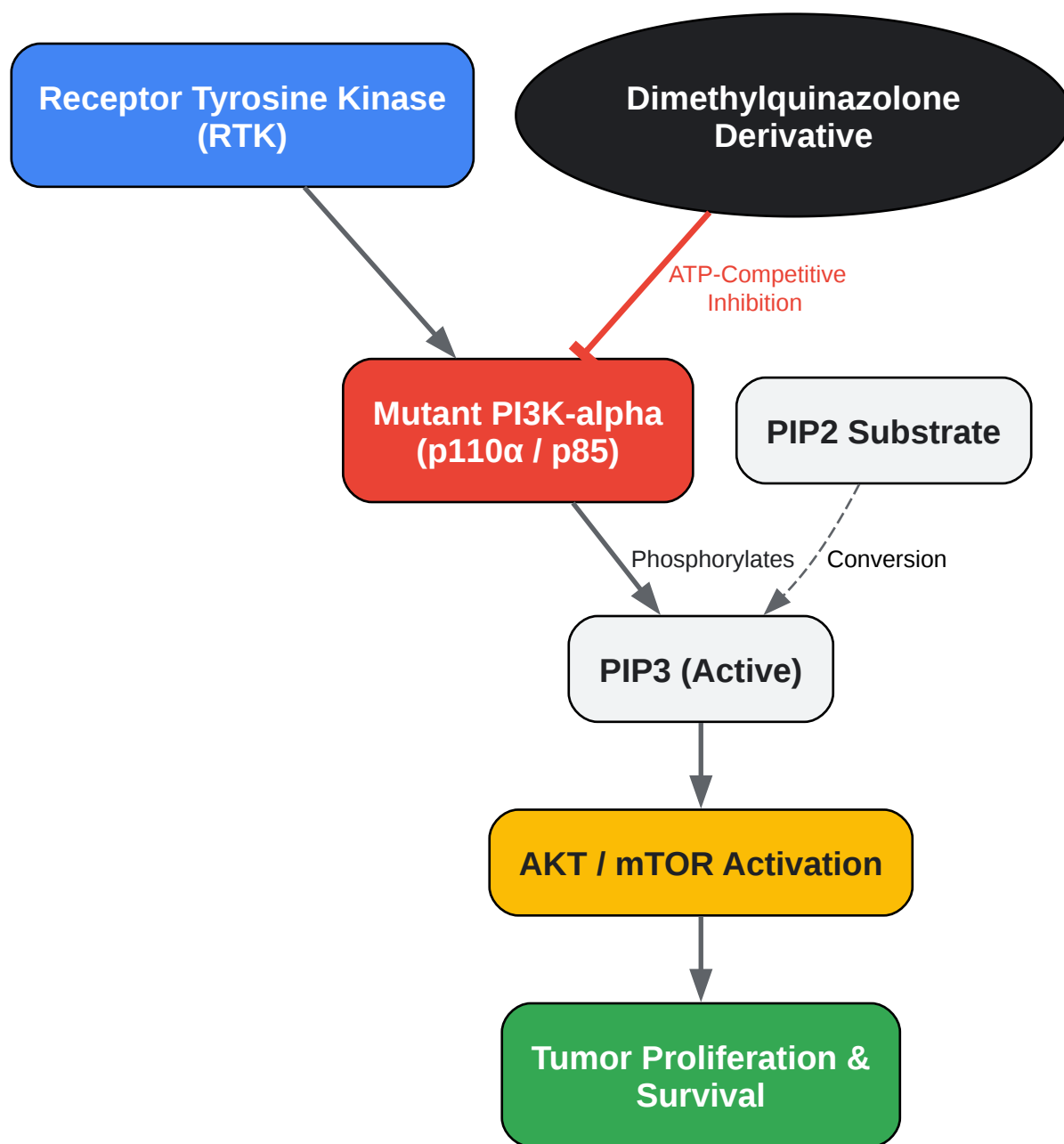
The inherent bioactivity of the quinazolin-4-one scaffold stems from its structural mimicry of purine bases, allowing it to competitively bind to the ATP-binding pockets of various kinases and intercalate into nucleic acids[1]. The addition of dimethyl groups serves a critical pharmacokinetic purpose:

- **Enhanced Lipophilicity:** Methylation significantly increases the partition coefficient (LogP), facilitating superior penetration across the blood-brain barrier (BBB) for neuro-oncological targets and improving permeation through rigid bacterial cell walls[2][3].
- **Steric Tuning:** Specific methylation patterns (e.g., 3,8-dimethyl or 3,6-dimethyl) lock the molecule into conformations that maximize hydrogen bonding with specific target residues, such as the hinge region of mutant PI3K-alpha[2][4].

Oncological Applications: PI3K-Alpha Inhibition

Recent advancements in targeted cancer therapy have highlighted **dimethylquinazolone** derivatives as highly selective inhibitors of mutant Phosphoinositide 3-kinase alpha (PI3K α)[2]. Class I PI3Ks, consisting of a p85 regulatory subunit and a p110 catalytic subunit (coded by the PIK3CA gene), are frequently mutated in solid tumors, including astrocytomas, brain metastases, and breast cancers[2].

Dimethylquinazolone compounds act as ATP-competitive inhibitors. By binding to the active site of the p110 α catalytic subunit, they prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. This disruption effectively starves the downstream AKT/mTOR signaling cascade, halting tumor proliferation and inducing apoptosis.



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Fig 1: Mechanism of mutant PI3K-alpha inhibition by **dimethylquinazolone** derivatives.

Antimicrobial & Agricultural Efficacy

Beyond oncology, the **dimethylquinazolone** scaffold exhibits profound biocidal properties. Derivatives such as 6-amino-3,5-dimethylquinazolin-4-one demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens[3].

In agricultural pathology, quinazolin-4-one derivatives are heavily utilized as fungicidal and herbicidal agents. They are particularly effective in combating devastating crop diseases such as cotton wilt disease, gammosis, and root rot[1]. The mechanism of action typically involves the disruption of ergosterol biosynthesis in fungi or the inhibition of bacterial DNA gyrase, leading to rapid cell death[1][3].

Quantitative Data Synthesis

The following table summarizes the biological targets, representative compounds, and quantitative efficacy metrics associated with the **dimethylquinazolone** scaffold based on recent literature and patent data[1][2][3][4].

Biological Target / Application	Representative Derivative	Activity Metric	Primary Mechanism of Action
Mutant PI3K-alpha (Oncology)	8-bromo-2-chloro-3,6-dimethylquinazolin-4-one	IC50: 10 - 500 nM	ATP-competitive kinase inhibition
Gram-Positive Bacteria	6-amino-3,5-dimethylquinazolin-4-one	MIC: 4 - 32 µg/mL	Disruption of cell wall synthesis
Agricultural Fungi	2-Methoxycarbonylaminoquinazolinone analogs	MIC: 10 - 50 µg/mL	Interference with ergosterol synthesis
Immune Modulation (Cot)	3,8-dimethylquinazolin-4-one	IC50: 50 - 1000 nM	Kinase modulation / Immunosuppression

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are selected.

Protocol A: In Vitro PI3K-alpha Kinase Inhibition Assay (HTS Format)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of **dimethylquinazolone** derivatives against mutant PI3K-alpha[2][5]. Causality & Validation: We utilize the ADP-Glo™ Kinase Assay because it measures the byproduct (ADP) directly, providing a universal, homogeneous format that eliminates false positives caused by lipid-compound interactions. The assay is self-validating: it requires a Z'-factor > 0.6, utilizing Alpelisib as a positive control (full inhibition) and a DMSO-only vehicle as a negative control (maximum activity) to establish a robust assay window.

Step-by-Step Workflow:

- Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂). Causality: Mg²⁺ is strictly required to coordinate ATP within the kinase active site.
- Compound Solubilization: Dissolve the **dimethylquinazolone** derivative in 100% anhydrous DMSO to a stock concentration of 10 mM. Causality: The highly hydrophobic nature of the dimethylated core requires pure DMSO to prevent compound precipitation.
- Serial Dilution: Perform 3-fold serial dilutions using acoustic liquid handling into a 384-well plate. The final assay DMSO concentration must be capped at 1%. Causality: DMSO concentrations exceeding 1% can denature the p110α catalytic subunit, skewing IC₅₀ results.
- Enzyme-Substrate Incubation: Add 2 nM mutant PI3K-alpha, 10 μM PIP₂ substrate, and 25 μM ATP. Incubate for 60 minutes at 25°C.
- Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.
- Data Analysis: Calculate the Z'-factor for plate validation. Fit the dose-response luminescence data using a 4-parameter non-linear logistic regression to extract the IC₅₀ value[2].



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Fig 2: High-throughput screening workflow for evaluating kinase inhibition.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the antimicrobial efficacy of **dimethylquinazolone** derivatives[3]. Causality & Validation: Broth microdilution is selected over disk diffusion to provide precise, reproducible quantitative data. The system is self-validated by including a sterility control (media only, must remain clear) and a growth control (bacteria + 1% DMSO vehicle, must show heavy turbidity).

Step-by-Step Workflow:

- **Inoculum Preparation:** Cultivate target strains on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). Causality: Standardizing the inoculum prevents artificial shifts in the MIC caused by bacterial overpopulation or underpopulation.
- **Compound Dilution:** Serially dilute the compound in MH broth to achieve a testing range of 0.5 to 128 $\mu\text{g/mL}$. Causality: A broad logarithmic range ensures the capture of the exact inflection point of bacterial inhibition.
- **Inoculation:** Dispense 50 μL of the adjusted bacterial suspension into 50 μL of the compound-containing broth in a 96-well microtiter plate.
- **Incubation:** Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.
- **Readout:** Visually assess the wells for turbidity (bacterial growth). The MIC is defined as the lowest compound concentration that yields no visible growth.

Conclusion

The **dimethylquinazolone** scaffold is a highly versatile and potent chemical moiety. By strategically leveraging its lipophilicity and hydrogen-bonding capabilities, drug development professionals can tailor this core for highly specific applications—ranging from overcoming mutant PI3K-alpha resistance in aggressive solid tumors to developing next-generation agricultural fungicides. Rigorous, self-validating assay designs remain paramount to accurately translating these in vitro activities into viable therapeutic candidates.

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
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